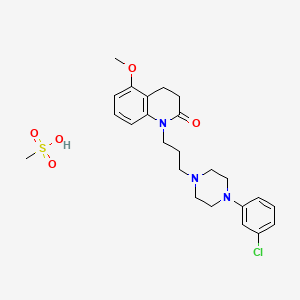
1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a quinolinone core, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 3-chlorobenzyl chloride in the presence of a base like sodium hydroxide.
Quinolinone Core Formation: The quinolinone core is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.
Methoxy Group Addition: The methoxy group is introduced via methylation of the quinolinone core using methyl iodide and a base like potassium carbonate.
Final Coupling and Sulfonation: The final step involves coupling the piperazine derivative with the quinolinone core, followed by sulfonation using methanesulfonic acid to yield the monomethanesulfonate salt.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone or piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down the sulfonate group and yielding the corresponding quinolinone and piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
科学研究应用
1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders, psychiatric conditions, and infectious diseases.
Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, dopamine receptors, or acetylcholinesterase, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: The compound affects multiple cellular pathways, including those involved in neurotransmission, cell proliferation, and apoptosis. By modulating these pathways, it exerts its pharmacological effects, such as neuroprotection, anti-inflammatory activity, and cytotoxicity against cancer cells.
相似化合物的比较
1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chlorophenyl)piperazine: This compound shares the piperazine ring and chlorophenyl group but lacks the quinolinone core and methoxy group. It is primarily studied for its psychoactive properties and use as a research chemical.
5-Methoxy-2-quinolinone: This compound contains the quinolinone core and methoxy group but lacks the piperazine ring and chlorophenyl group. It is investigated for its potential as an anticancer agent and enzyme inhibitor.
3-(4-Chlorophenyl)-1-propanol: This compound contains the chlorophenyl group but lacks the piperazine ring, quinolinone core, and methoxy group. It is used as an intermediate in organic synthesis and as a building block for pharmaceuticals.
The unique combination of the piperazine ring, quinolinone core, chlorophenyl group, and methoxy group in this compound makes it a versatile and valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
260369-93-5 |
|---|---|
分子式 |
C24H32ClN3O5S |
分子量 |
510.0 g/mol |
IUPAC 名称 |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C23H28ClN3O2.CH4O3S/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;1-5(2,3)4/h2-3,5-8,17H,4,9-16H2,1H3;1H3,(H,2,3,4) |
InChI 键 |
LAYQZXHSBQXCFR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




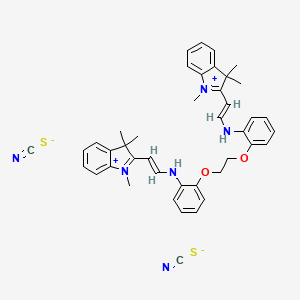


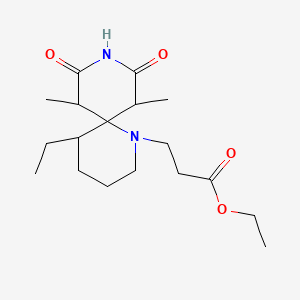
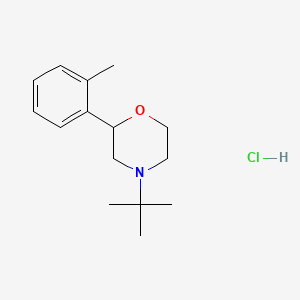

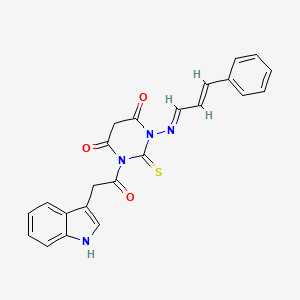
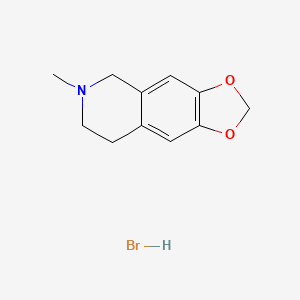
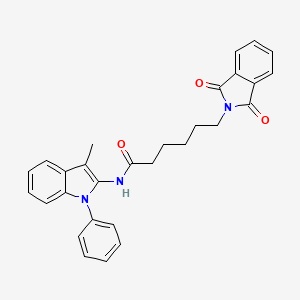
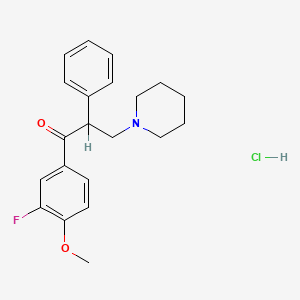

![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
